Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate

Organic Chemistry Chemical Synthesis Medicinal Chemistry

Researchers seeking a pure imidazole scaffold for de novo biological screening face a complete data gap: no activity profile exists for this specific 2,5-dichlorophenyl analog. This ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (CAS 893615-95-7) provides a well-characterized synthetic intermediate for exploratory SAR studies. - Purity ≥98% (HPLC) ensures reproducibility across screening panels. - Chemically suitable as a negative control or probe for azole-binding assays. - Available for immediate dispatch with full QA documentation (NMR, HPLC).

Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
CAS No. 893615-95-7
Cat. No. B1464800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate
CAS893615-95-7
Molecular FormulaC12H10Cl2N2O2
Molecular Weight285.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN1C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-15-7-16(11)10-5-8(13)3-4-9(10)14/h3-7H,2H2,1H3
InChIKeyDTSXCLBTLMFUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate: Baseline Characteristics


Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate (CAS 893615-95-7) is a member of the 1-aryl-1H-imidazole-5-carboxylate class, with a molecular formula of C12H10Cl2N2O2 and a molecular weight of 285.13 g/mol . It is a substituted imidazole derivative characterized by an ethyl ester at the 5-position and a 2,5-dichlorophenyl substituent at the N1 position of the imidazole ring. No quantifiable biological activity data or head-to-head comparative studies were identified in primary research papers, patents, or authoritative databases for this specific compound .

Workflow Synthetic intermediate for imidazole library construction
Selection Scaffold-based selection; no pre-existing bioactivity assumed
Use Context Exploratory medicinal chemistry and SAR studies

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate: Substitution Evidence Gap


No evidence is available to support or refute the substitution of this specific 2,5-dichlorophenyl imidazole-5-carboxylate with a related analog. While the imidazole-5-carboxylate scaffold has been explored for various biological activities [1], the impact of the specific 2,5-dichlorophenyl substitution pattern and the ethyl ester group on the activity of this exact compound remains unknown. Without comparative biological data, any claim about functional equivalence or superiority is unsubstantiated.

Data absence

No comparative biological data exist to support substitution with any analog; functional equivalence cannot be assumed.

Scaffold dependence

The 2,5-dichlorophenyl group’s impact on activity is unknown; substituting other 1-aryl-imidazole-5-carboxylates may alter profile unpredictably.

Validation gap

Any substitution must be preceded by de novo biological characterization; class-level inferences do not reduce this requirement.

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate: Quantitative Evidence Inventory


Physicochemical Property Baseline

The only quantifiable, verifiable data available for this compound are its predicted physicochemical properties. This data is essential for procurement, handling, and experimental design but does not differentiate it biologically from related analogs. The predicted boiling point is 426.1±40.0 °C, and the predicted density is 1.38±0.1 g/cm³ . No experimental values were found.

Physicochemical Baseline
Data to verify
BP ~426°C, density ~1.38 g/cm³
Supports handling and storage design
Predicted values; no experimental confirmation
Organic Chemistry Chemical Synthesis Medicinal Chemistry

Absence of Biological Activity Data

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative biological activity data (e.g., IC50, EC50, Ki) for this specific compound [1]. The available information is limited to vendor catalogs and predicted properties. This represents a critical evidence gap for scientific selection.

Biological Data Status
Data absent
No IC50, EC50, or Ki found
Procurement not justified by existing activity data
Primary screening required for any biological application
Drug Discovery Pharmacology Chemical Biology

Inference from Related Imidazole Scaffolds

While 1-aryl-imidazole-5-carboxylate esters have been explored as antifungal agents, the published data pertains to compounds with indanyl, tetralyl, or other aryl substituents, not the specific 2,5-dichlorophenyl substitution of the target compound [1]. For example, early 1-(1-indanyl) and 1-(1-tetralyl)imidazole-5-carboxylates showed activity against *Trichophyton* species [1], but no such data exists for the 2,5-dichlorophenyl analog. This class-level inference is insufficient for direct procurement decisions.

Related Scaffold Context
Class-level inference
1-Indanyl/tetralyl analogs show antifungal activity
Does not support direct compound selection
2,5-dichlorophenyl activity uncharacterized
Structure-Activity Relationship (SAR) Antifungal Agents Medicinal Chemistry

Ethyl 1-(2,5-dichlorophenyl)-1H-imidazole-5-carboxylate: Validated Application Scenarios


Synthetic Building Block

Based on its structure and the established utility of similar imidazole-5-carboxylates, this compound is suitable for procurement as a synthetic intermediate or a core scaffold for exploratory medicinal chemistry. Researchers may use it to synthesize novel libraries, investigate structure-activity relationships (SAR), or create derivatives for biological screening, as suggested by its classification as an imidazole derivative [1]. Its value is derived from its synthetic tractability, not from any known biological profile.

De Novo Biological Profiling

Given the complete absence of biological activity data for this compound, the primary research application is to generate that data. The scenario involves procuring the compound for initial, broad-based screening panels (e.g., against panels of kinases, GPCRs, or microbial strains) to determine its activity profile *de novo*. The outcome of such studies would provide the first quantitative evidence for this compound, fulfilling the current evidence gap.

Negative Control for Assays

In the absence of any demonstrated activity, this compound could be procured and evaluated as a potential negative control for assays targeting related imidazole-binding proteins. Its structural similarity to bioactive azoles makes it a chemically relevant control for confirming assay specificity, with the understanding that its own biological activity is currently undefined and must be confirmed as inert in the specific assay context.

Application
Selection Property
Validation Focus
Synthetic building block
Imidazole-5-carboxylate scaffold
Synthetic tractability verification
De novo biological profiling
Absence of pre-existing activity data
Primary panel assay design
Negative control evaluation
Structural similarity to azole bioactives
Assay specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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